molecular formula C10H19NO B1143738 Cyclohexanol, 2-(1-pyrrolidinyl)- CAS No. 14909-81-0

Cyclohexanol, 2-(1-pyrrolidinyl)-

Cat. No.: B1143738
CAS No.: 14909-81-0
M. Wt: 169.26396
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanol, 2-(1-pyrrolidinyl)- can be synthesized through the reaction of pyrrolidine with cyclohexene oxide . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of cyclohexanol, 2-(1-pyrrolidinyl)- involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. The use of continuous flow reactors and advanced separation techniques enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanol, 2-(1-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize cyclohexanol, 2-(1-pyrrolidinyl)- to the corresponding ketone or carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or amine.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclohexanol, 2-(1-pyrrolidinyl)- can yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol or cyclohexylamine.

Scientific Research Applications

Cyclohexanol, 2-(1-pyrrolidinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: Cyclohexanol, 2-(1-pyrrolidinyl)- is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of cyclohexanol, 2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways . The compound can act as a modulator of enzyme activity, influencing various biochemical processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Cyclohexanol, 2-(1-pyrrolidinyl)- is unique due to the presence of both a hydroxyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural motif is not commonly found in naturally occurring compounds, making it valuable for synthetic and research applications.

Properties

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIDLIAAUJBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohexene oxide (982 mg, 10 mmol), pyrolidine (2.134 g, 30 mmol), and 1.8 mL of water were heated at 90° C. for 18 hours. The reaction was then cooled and diluted with 75 mL of diethyl ether. The mixture was then washed with aqueous sodium bicarbonate (15 mL), brine (2×15 mL), dried over magnesium sulfate, filtered, and evaporated to give 1.499 g (89%) of the title compound.
Quantity
982 mg
Type
reactant
Reaction Step One
Quantity
2.134 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
89%

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